1-Bromoundecane-1,1,2,2-d4
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Description
1-Bromoundecane-1,1,2,2-d4 is a chemical compound with the molecular formula C11H23Br . It is also known by other synonyms such as 1-Bromoundecane-d4 and 1-Bromo-1,1,2,2-tetradeuterioundecane . The molecular weight of this compound is 239.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 11 carbon atoms with a bromine atom attached to one end . The IUPAC name for this compound is 1-bromo-1,1,2,2-tetradeuterioundecane . The InChI string and the Canonical SMILES for this compound are also provided .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 239.23 g/mol, an XLogP3 of 6.5, and no hydrogen bond donor or acceptor count . It also has a rotatable bond count of 9, an exact mass of 238.12342 g/mol, and a topological polar surface area of 0 Ų . The compound has a complexity of 71.4 and contains 4 isotope atoms .Safety and Hazards
According to the safety data sheet, 1-Bromoundecane causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuterioundecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-MKQHWYKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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